molecular formula C16H9N5 B1447740 2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine CAS No. 216-25-1

2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine

Cat. No. B1447740
CAS RN: 216-25-1
M. Wt: 271.28 g/mol
InChI Key: YBNABPZVTLHSKO-UHFFFAOYSA-N
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Description

“2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine” is a derivative of phenazine . Phenazines are a large group of nitrogen-containing heterocycles, providing diverse chemical structures and various biological activities . They are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .


Synthesis Analysis

The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, multicomponent approaches, etc . A green, simple, efficient, and straightforward nanocatalytic process was developed for the synthesis of benzo [ a ]pyrano [2,3- c ]phenazine derivatives under mild thermal conditions .


Chemical Reactions Analysis

Phenazines undergo various chemical reactions. For instance, condensation reactions between benzofurazan oxide and enolizable cyclohexane-1,2-dione in the presence of base (secondary and tertiary amine) afforded a mixture of phenazin-1-ol 5,10-oxide 10 and 10-oxide 11 .

Future Directions

Phenazines hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities . Researchers continue to investigate these compounds and hope to develop them as medicines . The development of green, simple, efficient, and straightforward nanocatalytic processes for the synthesis of phenazine derivatives represents a promising future direction .

properties

IUPAC Name

3,4,5,14,21-pentazapentacyclo[11.8.0.02,6.07,12.015,20]henicosa-1(21),2,5,7,9,11,13,15,17,19-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N5/c1-2-6-10-9(5-1)13-15(16-14(10)19-21-20-16)18-12-8-4-3-7-11(12)17-13/h1-8H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNABPZVTLHSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C5=NNN=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2h-Benzo[c]-1,2,3-triazolo[4,5-a]phenazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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